3-((4-Chloro-2-(((phenylamino)thioxomethyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
Description
The compound 3-((4-Chloro-2-(((phenylamino)thioxomethyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one (CAS: 1022095-18-6, molecular formula: C₂₁H₂₂ClN₃OS, molecular weight: 399.94 g/mol) is a thiourea derivative featuring a cyclohex-2-en-1-one core substituted with dimethyl groups at the 5,5-positions. Its structure includes:
- A 4-chloroaniline moiety linked to the cyclohexenone ring.
- A phenylaminothioxomethyl group (thiourea bridge), introducing hydrogen-bonding capabilities and conformational flexibility .
The thiourea group enhances intermolecular interactions, such as N–H···S and N–H···O hydrogen bonds, which influence crystallization behavior and stability. The compound’s lipophilicity (log k ≈ 2.8, estimated via HPLC) suggests moderate solubility in nonpolar solvents, critical for biological membrane permeability .
Properties
IUPAC Name |
1-[5-chloro-2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-21(2)12-16(11-17(26)13-21)23-18-9-8-14(22)10-19(18)25-20(27)24-15-6-4-3-5-7-15/h3-11,23H,12-13H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFHLJENHKKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)NC(=S)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-Chloro-2-(((phenylamino)thioxomethyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one, also known by its CAS number 1022095-18-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClN3OS
- Molecular Weight : 399.94 g/mol
- Structure : The compound features a complex structure with a cyclohexene core, multiple nitrogen atoms, and a chlorine substituent.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound through in vitro assays. The National Cancer Institute (NCI) Developmental Therapeutic Program conducted screening against a panel of approximately 60 cancer cell lines. The results indicated that the compound exhibited low levels of anticancer activity, with tumor growth percentages ranging from 92.48% to 126.61% at a concentration of 10 µM. The average growth value was approximately 104.68% across the tested lines, suggesting minimal inhibition of cancer cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The presence of thioxomethyl and amino groups may interfere with protein synthesis pathways.
- Apoptotic Induction : Potential activation of apoptotic pathways has been suggested based on structural analogs known to induce apoptosis in cancer cells.
In Vitro Studies
- Cell Line Sensitivity : In a study involving leukemia cell lines (e.g., RPMI-8226, CCRF-CEM), the compound demonstrated varying levels of growth inhibition, with the most sensitive line showing a growth inhibition percentage of 92.48% .
- Mechanistic Insights : Further mechanistic studies are required to elucidate the specific cellular pathways affected by this compound.
Toxicological Studies
Toxicological evaluations indicate that while the compound shows some anticancer activity, it may also possess cytotoxic effects on normal cells at higher concentrations. Studies have reported that similar compounds can lead to adverse effects such as:
- Hematotoxicity : Indications of changes in blood parameters were noted in related compounds, suggesting a need for careful dose management in therapeutic applications .
Data Summary Table
| Study Type | Cell Line | Concentration (µM) | Mean Growth (%) | Growth Inhibition (%) |
|---|---|---|---|---|
| Anticancer Screening | RPMI-8226 (Leukemia) | 10 | 92.48 | 7.52 |
| Anticancer Screening | CCRF-CEM (Leukemia) | 10 | 92.77 | 7.23 |
| Anticancer Screening | K-562 (Leukemia) | 10 | 92.90 | 7.10 |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Cyclohexenone Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Influence on Lipophilicity :
- The brominated analog (CAS 106518-84-7) exhibits higher log k (~2.5) than the chlorinated derivative (~2.1), reflecting bromine’s increased hydrophobic character .
- The trifluoromethyl group (CAS 450383-21-8) elevates log k to ~3.5 due to enhanced electronegativity and steric effects .
Hydrogen-Bonding and Crystal Packing :
- The thiourea group in the target compound enables N–H···S bonds, absent in simpler aniline derivatives (e.g., CAS 1023526-44-4), leading to distinct crystal packing motifs .
- Compounds with acetyl or dione groups (e.g., CAS 1023526-44-4, 450383-21-8) exhibit stronger C=O···H interactions, stabilizing planar conformations .
Conformational Flexibility: The cyclohexenone ring in the target compound adopts a "sofa" conformation (ΔCₛ = 3.30–6.11), similar to 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one (ΔCₛ = 5.8) . The methylene bridge in CAS 450383-21-8 restricts puckering, favoring a flattened ring structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
